

# A Technical Guide to the Chemical Structure and Properties of Benzyltrimethylammonium Tribromide

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## Compound of Interest

**Compound Name:** *Benzyltrimethylammonium tribromide*

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## Introduction

**Benzyltrimethylammonium tribromide** (BTMABr<sub>3</sub>) is a quaternary ammonium polyhalide that has emerged as a highly versatile and valuable reagent in modern organic synthesis. It is recognized principally as a stable, crystalline solid, which serves as a safer and more convenient alternative to hazardous liquid bromine.<sup>[1]</sup> For researchers and professionals in drug development and chemical synthesis, BTMABr<sub>3</sub> offers a unique combination of functionalities, acting as a mild and selective brominating agent, an effective oxidizing agent, and a phase-transfer catalyst.<sup>[2][3]</sup> Its ability to deliver controlled amounts of bromine enhances selectivity, minimizes side reactions, and improves the safety and practicality of various synthetic transformations.<sup>[4]</sup>

## Chemical Structure and Identification

**Benzyltrimethylammonium tribromide** is an ionic compound consisting of a benzyltrimethylammonium cation and a linear tribromide anion (Br<sub>3</sub><sup>-</sup>).<sup>[5]</sup> The cationic portion features a quaternary ammonium center, which imparts solubility in polar solvents and is key to its function as a phase-transfer catalyst. The tribromide anion serves as the source of electrophilic bromine for chemical reactions.

**Figure 1:** Ionic components of **Benzyltrimethylammonium tribromide**.

Table 1: Chemical Identifiers

| Identifier        | Value   |
|-------------------|---|
| CAS Number        | <b>111865-47-5</b> <a href="#">[5]</a>  |
| Molecular Formula | $C_{10}H_{16}Br_3N$ <a href="#">[5]</a>   |
| SMILES            | C--INVALID-LINK--<br><chem>(C)CC1=CC=CC=C1.Br[Br-]Br</chem> <a href="#">[5]</a>                                 |
| InChI             | <chem>InChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1</chem> <a href="#">[5]</a> |

| InChIKey | OQESKQAHXRXOSMS-UHFFFAOYSA-N[\[5\]](#) |

## Physicochemical Properties

BTMABr<sub>3</sub> is an orange to yellow crystalline powder that is valued for its stability and ease of handling compared to elemental bromine. Its properties make it suitable for a wide range of reaction conditions.

Table 2: Physicochemical Data

| Property         | Value  |
|------------------|--|
| Molecular Weight | <b>389.95 g/mol</b> <a href="#">[5]</a>                      |
| Appearance       | Orange to dark yellow crystalline powder <a href="#">[2]</a> |
| Melting Point    | 99-101 °C <a href="#">[3]</a>                                |
| Solubility       | Slightly soluble in DMSO and Methanol <a href="#">[3]</a>    |

| Stability | Hygroscopic, Light Sensitive[\[3\]](#)[\[6\]](#) |

## Spectroscopic and Analytical Data

Spectroscopic analysis of BTMABr<sub>3</sub> confirms the structure of its cationic component, as the tribromide anion is spectroscopically silent in standard NMR and IR analyses.

Table 3: Spectroscopic Data Summary

| Technique           | Description  |
|---------------------|--|
| <sup>1</sup> H NMR  | <b>The proton NMR spectrum corresponds to the benzyltrimethylammonium cation.</b> Expected signals include a singlet for the nine equivalent N-methyl protons, a singlet for the two benzylic protons, and multiplets for the five aromatic protons on the phenyl ring. Data for the parent cation shows peaks around 3.1 ppm (N-CH <sub>3</sub> ), 4.7 ppm (N-CH <sub>2</sub> ), and 7.5-7.6 ppm (aromatic).[7] |
| <sup>13</sup> C NMR | The carbon NMR spectrum also reflects the cation, showing distinct signals for the methyl, methylene, and aromatic carbons.[5][8]  |

| IR Spectroscopy | Infrared spectra show characteristic absorptions for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching from the phenyl ring.[5][6][9] |

## Synthesis and Experimental Protocols

BTMABr<sub>3</sub> can be reliably synthesized in the laboratory via the oxidation of bromide ions in the presence of the benzyltrimethylammonium cation.

### Protocol 5.1: Synthesis of **Benzyltrimethylammonium Tribromide**

This protocol is adapted from the established method involving the reaction of benzyltrimethylammonium chloride with sodium bromate and hydrobromic acid.[10][11]

Materials:

- Benzyltrimethylammonium chloride

- Sodium bromate ( $\text{NaBrO}_3$ )
- Hydrobromic acid (HBr, 47%)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Deionized water

#### Procedure:

- In a round-bottom flask, dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in deionized water (100 mL).
- While stirring the solution at room temperature, slowly add hydrobromic acid (47%, 180 mmol).
- A solid precipitate will form upon the addition of HBr.
- Extract the mixture with dichloromethane (4 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the solid product.

Characterization: The final product can be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity. Elemental analysis should align with the calculated values for  $\text{C}_{10}\text{H}_{16}\text{Br}_3\text{N}$ .[10]



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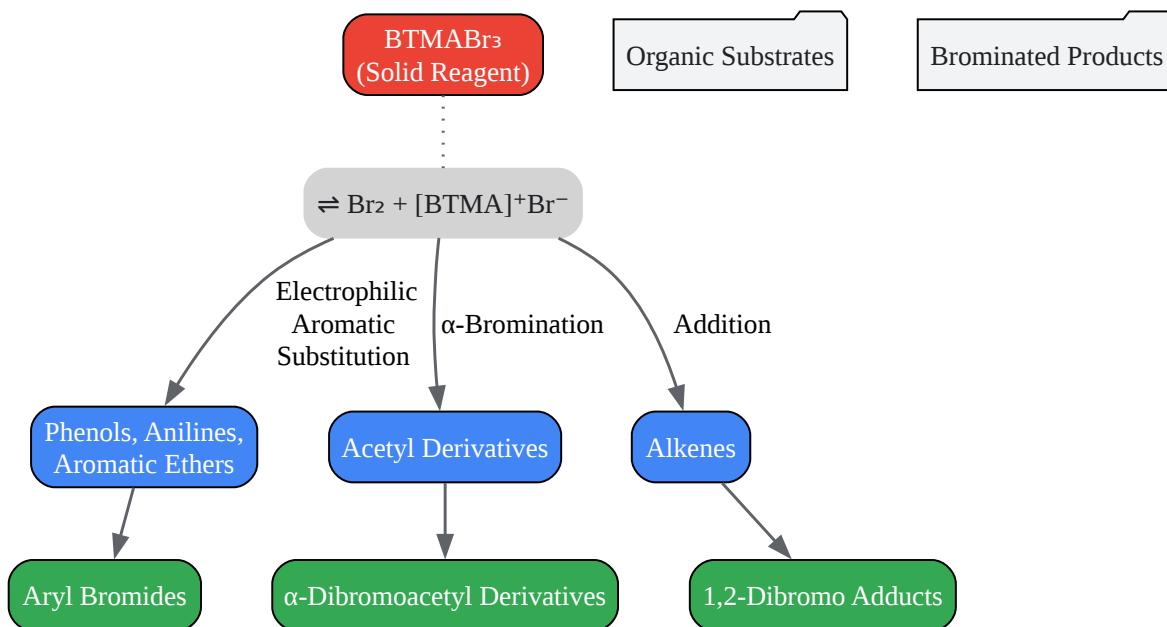
**Figure 2:** Workflow for the synthesis of **Benzyltrimethylammonium tribromide**.

## Reactivity and Applications

The utility of  $\text{BTMABr}_3$  in organic synthesis stems from its three primary functions: as a brominating agent, an oxidizing agent, and a phase-transfer catalyst.

## 6.1 As a Brominating Agent

$\text{BTMABr}_3$  serves as an electrophilic brominating agent, providing a controlled source of bromine for various substrates. It is particularly effective for the bromination of electron-rich aromatic compounds like phenols and anilines, as well as for the  $\alpha$ -bromination of ketones.[3]



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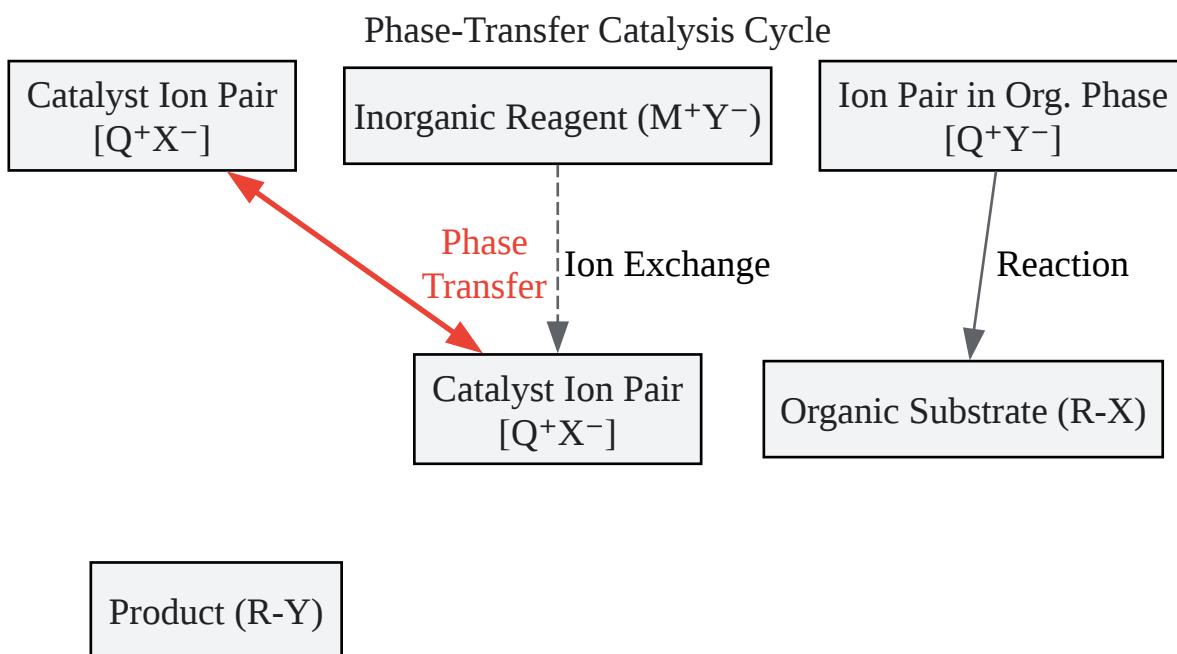
**Figure 3:** Role of  $\text{BTMABr}_3$  as a versatile brominating agent.

## 6.2 As a Mild Oxidizing Agent

$\text{BTMABr}_3$  is also a capable and mild oxidizing agent. It has been successfully used for the oxidation of various functional groups, including the conversion of sulfides to sulfoxides, and the oxidation of alcohols, ethers, and aldehydes.[1]

## 6.3 As a Phase-Transfer Catalyst

In biphasic systems, the quaternary ammonium cation of  $\text{BTMABr}_3$  can transport anions from an aqueous phase to an organic phase, where they can react with an organic substrate.[2][12] This overcomes the mutual insolubility of reactants, accelerating reaction rates and enabling reactions that would otherwise be impractical.[13][14]



**Figure 4:** Mechanism of Benzyltrimethylammonium cation ( $\text{Q}^+$ ) in PTC.

## Safety and Handling

While significantly safer than liquid bromine,  $\text{BTMABr}_3$  is a hazardous chemical that requires careful handling.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dark place under an inert atmosphere.[3] The compound is hygroscopic and light-sensitive, so containers should be tightly sealed.[3]

## Conclusion

**Benzyltrimethylammonium tribromide** is a multifaceted reagent with significant advantages in terms of safety, handling, and reactivity. Its well-defined chemical structure underpins its utility as a selective brominating agent, a mild oxidant, and an efficient phase-transfer catalyst. For professionals in drug discovery and chemical development, BTMABr<sub>3</sub> represents a powerful tool for optimizing synthetic routes and accessing a wide array of functionalized molecules.

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- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Properties of Benzyltrimethylammonium Tribromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7853725#chemical-structure-of-benzyltrimethylammonium-tribromide>

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